2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16-8-9-20(17(2)12-16)25-22(29)15-31-24-26-21-10-11-28(14-19(21)23(30)27-24)13-18-6-4-3-5-7-18/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLSVSIFSWABIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule with potential pharmaceutical applications. Its structure suggests that it may interact with various biological targets, particularly in cancer and inflammatory diseases. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 372.46 g/mol . The structural features include:
- A hexahydropyrido-pyrimidine core.
- A thioether linkage.
- An acetamide functional group.
Research indicates that compounds similar to this structure may act as inhibitors of bromodomain and extraterminal (BET) proteins. These proteins are critical in regulating gene expression related to cancer cell proliferation and inflammation. Specifically, the compound has shown selective inhibition of the second bromodomain of BRD3 (BRD3-BDII), which is associated with anti-leukemic activity.
In Vitro Studies
- Cell Line Sensitivity : In studies involving various leukemia cell lines, the compound demonstrated differential sensitivity profiles when combined with FDA-approved drugs. This suggests that it may enhance the efficacy of existing therapies in specific cellular contexts .
- Selectivity : The compound exhibited a 475-fold selectivity for BRD3-BDII over BRD3-BDI in biochemical assays. This high selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential .
Case Studies
- Combination Therapy : A recent study highlighted the potential for this compound to be used in combination with other therapeutic agents to overcome drug resistance in leukemia treatment. The results indicated that the compound could potentiate the antiproliferative effects of certain drugs when used together .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the thioether group can significantly affect biological activity and selectivity against different bromodomains .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 372.46 g/mol |
| Selectivity (BRD3-BDII/BRD3-BDI) | 475-fold |
| IC50 (inhibition concentration) | Varies by cell line |
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidin Derivatives ()
The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide shares a pyridopyrimidine scaffold but differs in the pyrimidine ring substitution pattern (pyrido[3,4-d] vs. pyrido[4,3-d]).
Benzothieno[2,3-d]pyrimidin Derivatives ()
The compound 2-((3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide replaces the pyrido ring with a benzothieno moiety.
Substituent Effects
Acetamide Side Chain Modifications
- Chlorophenyl Substituent (): The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide features electron-withdrawing Cl groups, which could increase acidity (pKa) of the acetamide NH and reduce solubility in aqueous media compared to the dimethylphenyl group in the target compound .
- Phenoxy-Phenyl Substituent (): 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide introduces a bulky phenoxy group, likely affecting membrane permeability and bioavailability due to increased hydrophobicity .
Physicochemical Properties
Research Findings and Implications
- Structural Similarity vs. For instance, electron-withdrawing groups (Cl in ) may enhance target binding but reduce solubility .
- Synthetic Challenges : The benzyl and dimethylphenyl groups in the target compound may introduce steric hindrance during synthesis, necessitating optimized conditions (e.g., cesium carbonate in DMF as in ) to improve yields .
- Analytical Characterization : NMR and LC-MS data for analogues (e.g., compound 23 in : δ 2.07–9.87 ppm, m/z 314.0 [M+H]⁺) provide benchmarks for verifying the target compound’s purity and structure .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound’s core structure resembles pyrido-pyrimidinone derivatives, which are typically synthesized via cyclocondensation of thiourea intermediates with α,β-unsaturated ketones. For example, analogous compounds in and were synthesized using thiourea derivatives reacting with cyclic ketones under reflux in ethanol, yielding 60–80% after crystallization .
- Optimization : Yield improvements can be achieved by:
- Temperature control : Prolonged reflux (e.g., 12–24 hours) ensures complete cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Catalysts : Lewis acids like ZnCl₂ can accelerate cyclization (noted in for related scaffolds).
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for diagnostic peaks:
- NH protons : Broad singlets at δ 12.45–12.50 ppm (pyrimidinone NH) .
- Aromatic protons : Multiplets in δ 7.0–7.8 ppm (benzyl and dimethylphenyl groups).
- Methylene groups : Singlets at δ 4.08–4.12 ppm (SCH₂) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with calculated values (e.g., reports a 0.02 Da deviation for a similar compound) .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., ±0.3% tolerance as in ) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or unexpected peaks) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Resolve broadening due to tautomerism (common in pyrimidinones). For example, observed broad NH signals at room temperature, which sharpened at elevated temperatures .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguishing benzyl vs. dimethylphenyl protons) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (noted in for related thieno-pyrimidines).
Q. What strategies are recommended for probing the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Core Modifications : Synthesize analogs with:
- Benzyl substituent variations : Replace with heteroaromatic groups (e.g., pyridyl) to assess π-π stacking effects (analogous to ’s fluorophenyl derivatives) .
- Thioacetamide replacement : Test sulfone or phosphonate analogs to evaluate hydrogen-bonding requirements (as suggested in ) .
- In Silico Docking : Use molecular modeling to predict binding to kinase targets (e.g., cyclin-dependent kinases, given structural similarity to ’s oxadiazole-pyrimidine hybrids).
Q. How can researchers design experiments to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and control for batch-to-batch compound purity (≥95% by HPLC, as in ) .
- Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies may arise from solubility differences (use DMSO stocks ≤0.1% v/v).
- Orthogonal Assays : Confirm activity via complementary methods (e.g., enzymatic inhibition + cellular proliferation assays).
Methodological Design & Data Analysis
Q. What experimental design principles apply to optimizing the synthesis of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity, temperature, and catalyst loading (see ’s flow-chemistry optimization for diazomethane synthesis) .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility while monitoring permeability via PAMPA assays.
- Metabolic Stability : Incubate compounds with liver microsomes and quantify parent compound loss via LC-MS (methods adapted from ’s pyridine derivatives) .
Q. How should researchers address low reproducibility in biological assays for this compound?
- Methodological Answer :
- Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4, 37°C) via LC-MS.
- Aggregation Detection : Use dynamic light scattering (DLS) to identify nanoaggregates, which may cause false positives/negatives.
- Positive Controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays) to validate assay performance.
Tables for Key Data
| Parameter | Typical Values/Procedures | Reference |
|---|---|---|
| Synthetic Yield | 60–80% (via cyclocondensation in ethanol) | |
| ¹H NMR (SCH₂) | δ 4.08–4.12 ppm (singlet) | |
| Purity Validation | ≥95% (HPLC, UV detection at 254 nm) | |
| Elemental Analysis | C: ±0.3%, N: ±0.2%, S: ±0.1% tolerance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
